3-(N-Acetyl-L-cystein-S-yl)acetaminophen sodium salt, also known as paracetamol mercapturate, is a significant metabolite of acetaminophen (paracetamol). This compound is formed through the metabolic conjugation of acetaminophen with N-acetyl-L-cysteine, a process that plays a crucial role in the detoxification of reactive metabolites generated during acetaminophen metabolism. The compound has garnered attention for its implications in pharmacology and toxicology, particularly concerning acetaminophen overdose scenarios.
3-(N-Acetyl-L-cystein-S-yl)acetaminophen sodium salt is primarily derived from the metabolic processing of acetaminophen in the liver. When acetaminophen is administered, it is metabolized by cytochrome P450 enzymes to produce a highly reactive intermediate known as N-acetyl-p-benzoquinone imine. This intermediate can cause cellular damage unless it is detoxified by conjugation with glutathione or other thiol-containing compounds, including N-acetyl-L-cysteine.
This compound falls under the category of metabolites and analgesics. It is classified as an S-substituted N-acetyl-L-cysteine derivative, which highlights its structural relationship to cysteine and its role in detoxifying harmful metabolites.
The synthesis of 3-(N-acetyl-L-cystein-S-yl)acetaminophen sodium salt typically involves the following steps:
The reaction can be performed in vitro using isolated liver microsomes or in vivo within animal models. The conditions for this synthesis often require careful control of temperature and pH to optimize yield and purity.
The molecular formula for 3-(N-acetyl-L-cystein-S-yl)acetaminophen sodium salt is C13H16N2O5S, with a molecular weight of 312.34 g/mol. The structure features an acetaminophen moiety linked to an N-acetyl-L-cysteine unit via a sulfur atom.
3-(N-Acetyl-L-cystein-S-yl)acetaminophen sodium salt can participate in several chemical reactions:
The mechanism by which 3-(N-acetyl-L-cystein-S-yl)acetaminophen sodium salt exerts its effects primarily involves detoxifying harmful metabolites generated during acetaminophen metabolism. When acetaminophen is ingested, it is metabolized into both non-toxic and toxic forms:
3-(N-Acetyl-L-cystein-S-yl)acetaminophen sodium salt has several scientific applications:
This compound represents a pivotal element in understanding acetaminophen metabolism and its implications for human health, particularly regarding overdose management and therapeutic interventions.
3-(N-Acetyl-L-cystein-S-yl)acetaminophen sodium salt (APAP-NAC), also known as acetaminophen mercapturate, represents the terminal metabolite in the glutathione-dependent detoxification pathway of acetaminophen (APAP). This water-soluble compound is formed through a multi-step biotransformation process initiated when APAP overdose saturates primary conjugation pathways (glucuronidation and sulfation), diverting metabolism toward cytochrome P450-mediated oxidation. This produces the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI). Under therapeutic conditions, NAPQI is rapidly detoxified by conjugation with reduced glutathione (GSH) to form APAP-GSH. APAP-NAC emerges as the end-product after enzymatic modification of this initial conjugate [7] [9].
The critical detoxification function of APAP-NAC lies in its physicochemical properties. Unlike the reactive NAPQI or the intermediate APAP-cysteine, APAP-NAC is highly water-soluble, chemically stable, and readily excreted in urine. This facilitates the safe elimination of the reactive metabolite burden from the body. Quantification of APAP-NAC in urine serves as a valuable biomarker for NAPQI formation and reflects the engagement of the glutathione rescue pathway during APAP metabolism. Research demonstrates that urinary APAP-NAC levels correlate with APAP ingestion and provide insight into the extent of bioactivation, particularly relevant in cases of potential hepatotoxicity [1] [5] [7].
Table 1: Key Metabolic Products in APAP Detoxification Pathway
Metabolite | Abbreviation | Chemical Nature | Role in Detoxification | Detection Matrix |
---|---|---|---|---|
N-Acetyl-p-benzoquinone imine | NAPQI | Reactive electrophile | Proximal hepatotoxicant | Not directly measurable |
APAP-glutathione conjugate | APAP-GSH | Glutathione thioether | Initial water-soluble conjugate | Liver, Blood (transient) |
APAP-cysteine conjugate | APAP-Cys | Cysteine thioether | GSH breakdown intermediate | Blood, Urine |
3-(N-Acetyl-L-cystein-S-yl)acetaminophen | APAP-NAC | N-Acetylcysteine thioether (Mercapturate) | Terminal stable excretory metabolite | Urine, Blood |
APAP-protein adducts | - | Covalently modified proteins | Marker of toxicity (Glutathione depletion) | Serum, Liver tissue |
The formation of APAP-NAC is the culmination of a tightly regulated enzymatic cascade acting upon the initial APAP-GSH conjugate. Glutathione S-transferases (GSTs) play a crucial catalytic role in the first step by facilitating the nucleophilic attack of the GSH thiolate anion (GS⁻) on the electrophilic carbon of NAPQI, forming the thioether bond in APAP-GSH. While this conjugation can occur non-enzymatically, GSTs significantly accelerate the reaction, enhancing detoxification efficiency. Specific human GST isoforms, including those in the Alpha (GSTA1-1, A2-2) and Mu (GSTM1-1) classes, demonstrate activity toward NAPQI [7].
Following its formation in the hepatocyte, APAP-GSH is actively transported into the blood and bile. The subsequent biotransformation to APAP-NAC occurs primarily extracellularly (in plasma) and in the kidney via the sequential action of gamma-glutamyltransferase (GGTP) and cysteinylglycine dipeptidases. GGTP cleaves the gamma-glutamyl residue from APAP-GSH, yielding APAP-cysteinylglycine (APAP-CG). Dipeptidases then hydrolyze APAP-CG to release glycine and the APAP-cysteine conjugate (APAP-Cys). The final step involves N-acetylation of the cysteine moiety in APAP-Cys, catalyzed by N-acetyltransferases (NATs), particularly NAT8 in the human kidney, to produce the stable terminal mercapturate, APAP-NAC [5] [7]. This enzymatic cascade efficiently transforms the reactive hepatic metabolite into a stable, readily excreted solute.
Table 2: Enzymatic Cascade for APAP-NAC Formation from APAP-GSH
Step | Substrate | Product | Catalyzing Enzyme(s) | Location |
---|---|---|---|---|
1 | APAP-GSH | APAP-Cysteinylglycine (CG) | γ-Glutamyltransferase (GGTP) | Bile canaliculi, Blood, Proximal renal tubules |
2 | APAP-Cysteinylglycine (CG) | APAP-Cysteine (Cys) | Cysteinylglycine Dipeptidases | Blood, Proximal renal tubules |
3 | APAP-Cysteine (Cys) | APAP-NAC (Mercapturate) | N-Acetyltransferases (NATs, e.g., NAT8) | Primarily Kidney |
APAP metabolism involves competing pathways with distinct kinetics and capacities, determining the fate of the drug and the risk of toxicity. Sulfation (catalyzed by SULTs, primarily SULT1A1) and glucuronidation (catalyzed by UGTs, primarily UGT1A1, UGT1A6, UGT1A9, UGT2B15) are the dominant high-capacity conjugation pathways under therapeutic doses (≤ 4 g/day in adults), accounting for 52-70% and 30-44% of urinary metabolites, respectively [2] [7]. These pathways produce highly water-soluble, non-toxic conjugates (APAP-Sulfate and APAP-Glucuronide) efficiently excreted via urine and bile.
In contrast, the mercapturate pathway (yielding APAP-NAC) is quantitatively minor under therapeutic conditions (typically <5% of dose excreted as APAP-NAC and related precursors APAP-Cys and APAP-CG). However, its toxicological significance is paramount. This pathway becomes critically important under overdose conditions (>4 g/day) when sulfation saturates at relatively low APAP concentrations, and eventually, glucuronidation capacity is also exceeded. Saturation of these primary pathways diverts a larger fraction of APAP toward CYP450-mediated oxidation (predominantly by CYP2E1, CYP1A2, CYP3A4), generating NAPQI. The resulting surge in NAPQI production places immense demand on hepatic GSH stores for detoxification via the mercapturate pathway. Depletion of GSH below a critical threshold allows NAPQI to bind covalently to cellular proteins, forming APAP-protein adducts and initiating hepatocellular necrosis. Therefore, while the mercapturate pathway is a low-capacity route under normal conditions, its maximum capacity and the availability of GSH precursors (like N-acetylcysteine, NAC) become the critical determinants of survival after overdose [2] [7] [8]. APAP-NAC serves as the terminal biomarker reflecting the flux through this crucial detoxification route.
Table 3: Comparative Characteristics of Major APAP Metabolic Pathways
Characteristic | Sulfation (APAP-Sulfate) | Glucuronidation (APAP-Glucuronide) | Mercapturate Pathway (APAP-NAC) |
---|---|---|---|
Primary Enzymes | SULT1A1, SULT1A3/4, SULT2A1 | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | GSTs, GGTP, Dipeptidases, NATs |
% Dose (Therapeutic) | 30-44% | 52-70% | <5% (Total Mercapturate Pathway) |
% Dose (Toxic Overdose) | Decreased (Saturated) | Decreased (Saturated at high dose) | Increased (>15%) |
Kinetics | Low Km, Low Capacity (Saturates early) | Moderate Km, High Capacity | Low intrinsic capacity (GSH limited) |
Toxicological Role | Detoxification | Detoxification | Critical Detoxification (Overdose) |
Key Metabolite Measured | APAP-Sulfate | APAP-Glucuronide | APAP-NAC, APAP-Cys |
Biomarker Significance | Primary route saturation | Primary route saturation | Engagement of oxidative stress/detox |
Significant differences exist between humans and rodent models (rats and mice) in the metabolism of APAP and the generation of APAP-NAC and related metabolites. These variations profoundly impact the interpretation of toxicity studies and biomarker relevance:
Table 4: Interspecies Variability in APAP Metabolism and APAP-NAC Context
Feature | Mouse | Rat | Human | Implication |
---|---|---|---|---|
Relative Sensitivity to APAP Hepatotoxicity | High (LD50 ~350 mg/kg) | Low (LD50 ~2000 mg/kg) | Intermediate | Mouse requires lower dose for toxicity models |
Fraction APAP → NAPQI | High | Low | Intermediate (5-10% at therapeutic) | Higher bioactivation risk in mice |
Plasma APAP-Protein Adduct Peak | Early (Precedes/Max injury) | Variable | Later (Coincides with Max ALT) | Biomarker kinetics differ; human peak indicates necrosis |
Basal Stress Response (Nrf2, Autophagy) | Lower | Higher | Lower (Similar to mouse) | Rat has greater intrinsic protection |
APAP-NAC Detection | Yes (Urine) | Yes (Urine) | Yes (Urine, Blood) | Conserved terminal metabolite; valid cross-species biomarker |
Compound Synonyms Table
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1